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Compound of Interest

Compound Name: 4-Fluoropentedrone hydrochloride

Cat. No.: B12354898 Get Quote

Disclaimer: This document is intended for informational purposes for researchers, scientists,

and drug development professionals. 4-FPD (4-Fluoropentedrone) is a research chemical, and

its pharmacological and toxicological properties in humans are not well understood. This guide

summarizes the available scientific data and should not be interpreted as an endorsement or

promotion of its use.

Introduction
4-Fluoropentedrone (4-FPD), systematically named 1-(4-fluorophenyl)-2-(methylamino)pentan-

1-one, is a synthetic cathinone.[1][2][3] Synthetic cathinones are a class of novel psychoactive

substances (NPS) that are structurally related to cathinone, the primary psychoactive alkaloid

in the khat plant. These substances typically act as central nervous system stimulants.[1][4]

While the physicochemical properties of 4-FPD have been characterized in a detailed study,

there is a significant lack of published research on its pharmacology, toxicology, and

mechanism of action.[1][3] This guide provides a comprehensive overview of the existing

technical data on 4-FPD and outlines the experimental protocols used for its characterization.

Physicochemical Properties
The primary source of physicochemical data for 4-FPD hydrochloride comes from a 2018 study

by Rojkiewicz et al.[1][3]
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Property Value Reference

Chemical Name

1-(4-fluorophenyl)-2-

(methylamino)pentan-1-one

hydrochloride

[1][3]

Synonyms 4-Fluoropentedrone, 4-FPD [2]

Molecular Formula C₁₂H₁₆FNO · HCl [1][3]

Molecular Weight 245.72 g/mol [1][3]

Appearance White crystalline solid [1][3]

Melting Point 186.5 °C (determined by DSC) [1][3]

Analytical Data
The following tables summarize the key analytical data for the characterization of 4-FPD

hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
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¹H-NMR (ppm) ¹³C-NMR (ppm) Assignment

9.61 (br s, 2H) 195.4 C=O

8.16 (m, 2H) 165.2 (d, J=251.3 Hz) C-F

7.46 (t, J=8.8 Hz, 2H) 132.0 (d, J=9.6 Hz) CH (aromatic)

5.17 (m, 1H) 129.9 (d, J=3.0 Hz) CH (aromatic)

2.65 (s, 3H) 116.3 (d, J=22.1 Hz) CH (aromatic)

1.83 (m, 1H) 60.1 CH-NH₂⁺

1.55 (m, 1H) 30.1 N-CH₃

1.25 (m, 2H) 30.0 CH₂

0.81 (t, J=7.3 Hz, 3H) 17.8 CH₂

13.5 CH₃

Data sourced from Rojkiewicz et al., 2018.[1][3]

Mass Spectrometry (MS)
Technique Key Fragments (m/z) Interpretation

GC-MS (EI) 123, 95, 75, 58
Fragmentation pattern

characteristic of 4-FPD

ESI-MS 210.2 [M+H]⁺

ESI-MS² (210.2) 123.1, 166.1, 192.1
Product ions of the protonated

molecule

ESI-MS³ (210.2 → 123.1) 95.1, 75.1
Product ions of the m/z 123.1

fragment

Data sourced from Rojkiewicz et al., 2018.[1][3]

Vibrational Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5754380/
https://pubmed.ncbi.nlm.nih.gov/29367865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5754380/
https://pubmed.ncbi.nlm.nih.gov/29367865/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12354898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Key Bands (cm⁻¹) Assignment

Infrared (IR) 1690, 1598
C=O stretching, C-C aromatic

stretching

Raman 1690, 1598
C=O stretching, C-C aromatic

stretching

Data sourced from Rojkiewicz et al., 2018.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Solvent λmax (nm)

Methanol 252

Data sourced from Rojkiewicz et al., 2018.[1][3]

X-ray Crystallography
Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.999(2)

b (Å) 17.159(3)

c (Å) 7.2130(14)

β (°) 106.84(3)

Volume (Å³) 1301.6(4)

Z 4

Data sourced from Rojkiewicz et al., 2018.[1][3]

Experimental Protocols
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The following methodologies are based on the procedures described by Rojkiewicz et al.

(2018).[1][3]

Sample Preparation:

For Gas Chromatography studies: A 10 mg aliquot of the 4-FPD sample was dissolved in 1

mL of methanol by ultrasonication for 10 minutes. A 10 µL aliquot of this solution was then

diluted 100-fold with methanol for analysis.

For NMR spectroscopic analysis: 10 mg of the powder sample was dissolved in 0.6 mL of

DMSO-d₆.

For DSC, IR, Raman, and UV-Vis studies: 5 mg of the sample was used for each analysis.

Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): An Agilent Technologies 7890A GC with

a 5975C VL MSD was used. The column was an HP-5MS (30 m × 0.25 mm × 0.25 μm). The

oven temperature program started at 50°C for 2.8 minutes, then ramped to 310°C at a rate of

25°C/min, and held for 10 minutes. Helium was the carrier gas at a flow rate of 1.2 mL/min.

Electrospray Ionization Ion Trap Mass Spectrometry (ESI-MS): A Bruker Daltonik HCT Ultra

ion trap mass spectrometer was used. The sample was infused directly into the ion source.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Bruker Avance III 600 MHz

spectrometer was used.

Infrared (IR) Spectroscopy: A Bruker Tensor 27 FTIR spectrometer with an ATR accessory

was used.

Raman Spectroscopy: A Bruker MultiRam FT-Raman spectrometer with a Nd:YAG laser

(1064 nm) was used.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Jasco V-530 spectrophotometer was used.

X-ray Crystallography: A SuperNova (Dual) CCD diffractometer with CuKα radiation (λ =

1.54184 Å) was used for data collection.
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Differential Scanning Calorimetry (DSC): A Mettler Toledo DSC 822e instrument was used.

The sample was heated from 25°C to 300°C at a rate of 10°C/min under a nitrogen

atmosphere.

Mandatory Visualizations
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Caption: Analytical workflow for the characterization of 4-FPD.
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Note: This is a hypothetical pathway based on general cathinone metabolism.
No specific metabolic data for 4-FPD is currently available.

Phase I Metabolism

Phase II Metabolism

4-FPD
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Carbonyl Reduction
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Aromatic Hydroxylation

CYP450

Glucuronide Conjugation Excretion

Click to download full resolution via product page

Caption: Hypothetical metabolic pathway of 4-FPD.

Pharmacology and Toxicology
It is critical to note that there is a significant lack of published scientific literature on the

pharmacology, pharmacokinetics, pharmacodynamics, and toxicology of 4-FPD. The

information below is based on the general properties of synthetic cathinones and should be

considered speculative in the absence of specific data for 4-FPD.

Mechanism of Action
Synthetic cathinones are typically monoamine transporter inhibitors and/or releasers. They are

known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and

serotonin transporter (SERT).[5] By blocking the reuptake or promoting the release of these

neurotransmitters, they increase their extracellular concentrations in the brain, leading to

stimulant effects. The specific affinity and activity of 4-FPD at these transporters have not been

determined.

Pharmacodynamics
The subjective effects of synthetic cathinones in humans are reported to be similar to those of

classic psychostimulants like amphetamine, cocaine, and MDMA. These can include increased
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energy, euphoria, and sociability. The specific psychopharmacological profile of 4-FPD is

unknown.

Pharmacokinetics
There is no published data on the absorption, distribution, metabolism, and excretion (ADME)

of 4-FPD in any biological system. The hypothetical metabolic pathway diagram above

illustrates potential routes of biotransformation based on studies of other synthetic cathinones,

which often undergo N-dealkylation, reduction of the carbonyl group, and hydroxylation of the

aromatic ring, followed by glucuronide conjugation.[6][7][8][9][10]

Toxicology
The toxicity profile of 4-FPD is unknown. There are no published animal studies or case reports

detailing its adverse effects.

Conclusion
4-FPD is a synthetic cathinone that has been thoroughly characterized from a physicochemical

and analytical perspective.[1][3] However, a significant knowledge gap exists regarding its

biological properties. There is a complete absence of published data on its mechanism of

action, pharmacokinetics, pharmacodynamics, and toxicology. This lack of information makes it

impossible to predict its effects and safety profile with any certainty. Further research, including

in vitro receptor binding and functional assays, metabolic stability studies, and in vivo animal

studies, is necessary to understand the pharmacological and toxicological risks associated with

this research chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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